Patented Utility as an Essential Intermediate for B-Raf Kinase Inhibitors: 3-Iodo vs. 4-Iodo Isomer
The 3‑iodo substitution pattern is explicitly required for the synthesis of potent B‑Raf kinase inhibitors. U.S. Patent 10,568,884 specifically claims compounds containing the '3‑iodo‑1‑isopropyl‑1H‑pyrazol‑4‑yl' moiety, demonstrating its direct utility in creating patentable, biologically active molecules. The 4‑iodo isomer (CAS 313350‑82‑2) is not claimed in this context and cannot be used to synthesize the same pharmacophore, as the iodine position dictates the geometry of the final inhibitor [1]. This distinction is critical for researchers aiming to reproduce patented syntheses or explore the associated chemical space.
| Evidence Dimension | Inclusion in patented B-Raf inhibitor claims |
|---|---|
| Target Compound Data | Explicitly claimed as a synthetic component in U.S. Patent 10,568,884 (Claim 1) [1] |
| Comparator Or Baseline | 4-Iodo-1-isopropyl-1H-pyrazole (CAS 313350-82-2) - Not claimed in this patent |
| Quantified Difference | Qualitative: Essential for patent-defined composition of matter vs. non-essential/non-functional |
| Conditions | U.S. Patent 10,568,884, Claims and Description |
Why This Matters
Procurement decisions based on this evidence ensure that the purchased compound is the exact, validated building block required for replicating or advancing specific, high-value B-Raf inhibitor programs.
- [1] Wityak, J.; et al. US Patent 10,568,884. Compounds and Compositions as Protein Kinase Inhibitors. Claim 1. February 25, 2020. View Source
